molecular formula C13H19NO B13729647 (2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B13729647
M. Wt: 205.30 g/mol
InChI Key: BHXUQFUAJAYUGO-UHFFFAOYSA-N
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Description

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral compound with a unique structure that includes a phenyl group, a pyrrolidine ring, and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, pyrrolidine, and a suitable reducing agent.

    Formation of Intermediate: The initial step involves the condensation of benzaldehyde with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of brominated or nitrated phenyl derivatives

Scientific Research Applications

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
  • Heteroaryl substituted pyrrolo[2,3-b]pyridines
  • Pyrrolo[2,3-b]pyrimidines

Uniqueness

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of both a phenyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-phenyl-2-pyrrolidin-1-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13(14-8-4-5-9-14)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXUQFUAJAYUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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